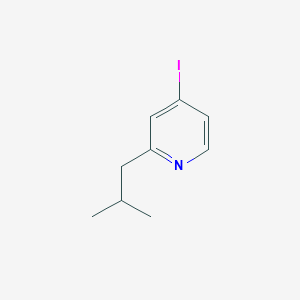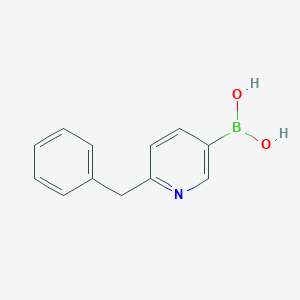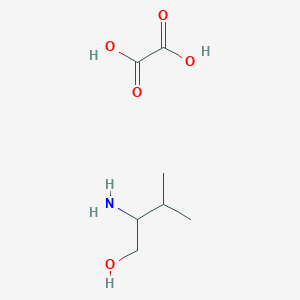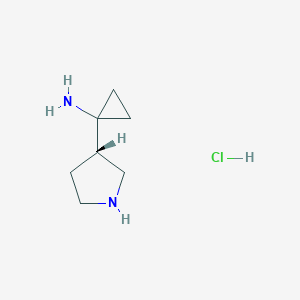![molecular formula C14H8F3N3O2 B13665851 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by nitration and trifluoromethylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This method provides a broad substrate scope and can be efficiently scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. The nitrophenyl and trifluoromethyl groups contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the nitro and trifluoromethyl groups, resulting in different electronic properties and reactivity.
2-Trifluoromethylimidazo[1,2-a]pyridine: Similar trifluoromethyl group but lacks the nitrophenyl group, affecting its biological activity and applications.
3-Nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine: Contains additional nitro groups, leading to different chemical and biological properties.
Uniqueness
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H8F3N3O2 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-6-19-8-11(18-13(19)7-9)10-3-1-2-4-12(10)20(21)22/h1-8H |
InChI Key |
SGPFUVJCJIGHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)

![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)



